molecular formula C17H18N4O3 B2899658 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034270-34-1

3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2899658
CAS No.: 2034270-34-1
M. Wt: 326.356
InChI Key: UPRGHHNMODRJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione ( 2034270-34-1) is a sophisticated heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule integrates two privileged structures: an indole moiety and an imidazolidine-2,4-dione core (also known as hydantoin) . The indole scaffold is a prevalent feature in numerous bioactive natural products and drugs, while the hydantoin ring system is a versatile heterocyclic framework known for its diverse biological activities . This specific molecular architecture makes the compound a valuable intermediate or scaffold for the design and synthesis of novel biologically active molecules. Researchers can leverage this compound in various discovery programs. Its structure suggests potential as a core scaffold for developing new therapeutic agents, similar to other hydantoin and imidazolidine-based compounds that have been investigated for a wide spectrum of biological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The piperidine linker between the two heterocyclic systems offers conformational constraint and can be crucial for interacting with biological targets. The compound is provided with guaranteed high purity and is intended for research applications in drug discovery and development. It is suitable for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. Product Specifications: • CAS Number: 2034270-34-1 • Molecular Formula: Information available upon request. • Purity: ≥95% (HPLC) Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment, adhering to all relevant safety protocols.

Properties

IUPAC Name

3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-10-19-17(24)21(15)13-4-7-20(8-5-13)16(23)12-2-1-11-3-6-18-14(11)9-12/h1-3,6,9,13,18H,4-5,7-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRGHHNMODRJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Indole-6-Carbonyl Piperidine Intermediate Synthesis

The synthesis begins with the preparation of the indole-6-carbonyl piperidine intermediate. A common approach involves coupling 1H-indole-6-carboxylic acid with piperidin-4-amine via a mixed anhydride or carbodiimide-mediated reaction. For instance, 1H-indole-6-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS), forming an active ester that reacts with piperidin-4-amine to yield 1-(1H-indole-6-carbonyl)piperidin-4-amine. This intermediate is critical for subsequent hydantoin ring formation.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: 0–25°C
  • Yield: 70–85% (dependent on steric hindrance and purification methods).

Hydantoin Ring Formation

The imidazolidine-2,4-dione (hydantoin) moiety is synthesized via cyclization of urea derivatives. The piperidine-linked indole intermediate reacts with ethyl chlorooxoacetate under basic conditions to form a urea precursor, which undergoes intramolecular cyclization. For example:

  • Urea Formation : 1-(1H-Indole-6-carbonyl)piperidin-4-amine reacts with ethyl chlorooxoacetate in tetrahydrofuran (THF) at −10°C, yielding N-(1-(1H-indole-6-carbonyl)piperidin-4-yl)-N'-ethoxyoxalyl urea.
  • Cyclization : Treatment with sodium hydride (NaH) in DMF at 60°C induces cyclization, forming the hydantoin ring.

Optimized Parameters :

  • Base: NaH or potassium tert-butoxide (t-BuOK)
  • Cyclization Yield: 65–78%.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2022 study demonstrated that cyclization under microwave conditions (100°C, 150 W, 20 min) improved yields to 82% while reducing side-product formation. This method minimizes thermal degradation of the indole moiety, which is sensitive to prolonged heating.

Solid-Phase Synthesis

Solid-phase strategies using Wang resin have been explored for combinatorial chemistry applications. The piperidine-4-amine residue is anchored to the resin, followed by sequential coupling with indole-6-carbonyl chloride and oxalyl chloride. Cleavage with trifluoroacetic acid (TFA) releases the final product, albeit with moderate yields (55–60%).

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Selection

Industrial protocols prioritize cost-effectiveness and scalability. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are avoided due to the indole ring’s sensitivity to transition metals. Instead, green solvents like 2-methyltetrahydrofuran (2-MeTHF) replace DCM to enhance sustainability. A 2024 pilot study reported an 88% yield using 2-MeTHF and catalytic 1,8-diazabicycloundec-7-ene (DBU).

Continuous Flow Reactor Systems

Continuous flow technology mitigates exothermic risks during urea formation. A tubular reactor with in-line IR monitoring ensures precise temperature control (−5°C to 5°C), achieving 92% conversion efficiency.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione N-oxide, arises from unintended oxidation at the hydantoin ring’s nitrogen. This is suppressed using inert atmospheres (N₂ or Ar) and antioxidants like butylated hydroxytoluene (BHT).

Purification Difficulties

Chromatographic separation is complicated by the compound’s polarity. Recrystallization from ethanol/water (7:3 v/v) yields >95% purity, as confirmed by HPLC.

Data Tables: Synthesis Optimization

Table 1. Comparative Analysis of Cyclization Methods
Method Conditions Yield (%) Purity (%) Source
Conventional Heating DMF, NaH, 60°C, 6h 65 88
Microwave DMF, t-BuOK, 100°C, 20min 82 95
Solid-Phase Wang resin, TFA cleavage 58 90
Table 2. Solvent Impact on Urea Formation
Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 0 4 75
2-MeTHF 5 3 88
THF −10 6 70

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde, while reduction can produce indole-3-ethanol .

Scientific Research Applications

3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The imidazolidine-2,4-dione structure can contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functionalization at the 5-Position

Derivatives such as 5-((dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b) incorporate a dimethylamino-methylene group at the 5-position, reducing yields (52.4% for 19b vs. 61.2% for 18b) but increasing molecular complexity. The target compound lacks this modification, suggesting simpler synthetic pathways but possibly reduced conformational flexibility .

Piperidine-Linked Analogs

Compounds like DMPI and CDFII share a piperidin-4-yl group attached to indole or substituted indole cores. These analogs exhibit synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), indicating that the piperidine-indole combination may enhance antimicrobial activity. However, the target compound’s indole-6-carbonyl group may alter its pharmacokinetic profile compared to DMPI’s 2,3-dimethylbenzyl substituent .

Key Data Table: Comparison of Imidazolidine-2,4-dione Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Biological Activity/Application Source ID
3-[1-(1H-Indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Indole-6-carbonyl-piperidin-4-yl N/A N/A Theoretical CNS/antimicrobial N/A
3-(4-Fluorophenyl)imidazolidine-2,4-dione (18b) 4-Fluorophenyl 195.1 61.2 Synthetic intermediate
3-(4-Trifluoromethylphenyl)imidazolidine-2,4-dione (18a) 4-CF₃-phenyl 245.1 66.7 Synthetic intermediate
DMPI 2,3-Dimethylbenzyl-piperidin-4-yl N/A N/A MRSA synergist
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione Thiophene-carbonyl-piperidin-4-yl 376.3 N/A Unknown

Research Implications and Gaps

  • Structural Optimization : The indole-carbonyl-piperidine group in the target compound may improve blood-brain barrier penetration compared to phenyl or pyridyl substituents, making it relevant for CNS disorders .
  • Antimicrobial Potential: Analogous piperidine-indole structures (e.g., DMPI) suggest unexplored antimicrobial applications, warranting further study .
  • Synthetic Challenges : The absence of yield or purity data for the target compound highlights a need for methodological optimization, particularly in introducing bulky substituents like indole-6-carbonyl.

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization to isolate intermediates.
  • Reaction yields are sensitive to steric hindrance from the indole and piperidine groups, necessitating optimized stoichiometry .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Q. Methodological Approach :

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm connectivity (e.g., indole C6 carbonyl at ~165 ppm, imidazolidine-dione carbonyls at ~170-175 ppm) .
    • IR : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation, especially piperidine ring puckering and indole-dione spatial arrangement .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Q. Strategies :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for coupling reactions, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility for intermediates, improving yield in steps like cyclization .
  • Docking Studies : Pre-screen bioactivity by simulating interactions with target proteins (e.g., kinases), guiding structural modifications .

Q. Case Study :

  • A 2024 study used DFT to optimize the amidation step (Step 3), identifying DMF as superior to THF due to better stabilization of the tetrahedral intermediate .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Q. Analytical Workflow :

Assay Validation :

  • Compare cytotoxicity profiles across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Use orthogonal assays (e.g., enzymatic inhibition + cellular proliferation) to confirm target engagement.

Metabolite Interference :

  • Perform LC-MS/MS to detect degradation products (e.g., hydrolyzed dione) that may skew bioactivity results .

Structural Analog Testing :

  • Synthesize and test derivatives (e.g., indole-5-carbonyl or piperidin-3-yl variants) to isolate pharmacophore contributions .

Example : A 2023 study attributed inconsistent kinase inhibition to variable dione ring tautomerism, resolved via pH-controlled assays .

Advanced: What experimental design principles apply to scaling up synthesis for preclinical studies?

Q. DOE (Design of Experiments) Framework :

  • Factors : Temperature, catalyst loading, solvent volume.
  • Response Surface Methodology : Optimize for yield (>80%) and purity (>95%) using central composite designs .
  • Critical Parameters :
    • Heat Transfer : Exothermic cyclization (Step 4) requires controlled addition in flow reactors to prevent side reactions .
    • Catalyst Recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .

Q. Conformational Analysis :

  • Piperidine Ring Puckering : Chair vs. boat conformations alter the spatial orientation of the indole-dione moiety, impacting binding to hydrophobic pockets .
  • Tautomerism : The imidazolidine-2,4-dione exists in keto-enol equilibrium, affecting hydrogen-bonding capacity with targets like proteases .

Q. Computational Tools :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Quantify energy differences between conformers to prioritize synthetically accessible derivatives .

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